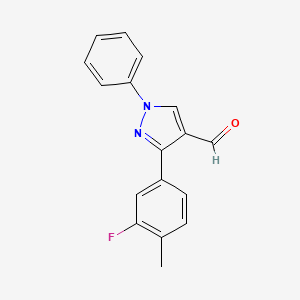

3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Description

3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a fluorine atom and a methyl group on the phenyl ring, as well as a phenyl group and a carbaldehyde group on the pyrazole ring

Properties

IUPAC Name |

3-(3-fluoro-4-methylphenyl)-1-phenylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O/c1-12-7-8-13(9-16(12)18)17-14(11-21)10-20(19-17)15-5-3-2-4-6-15/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBTKERUNZSWJIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazone Cyclization Approaches

The Knorr pyrazole synthesis remains fundamental for constructing 1,3-disubstituted pyrazoles. Adapted for this target compound:

Procedure:

- Condensation of 3-fluoro-4-methylacetophenone with phenylhydrazine yields the corresponding hydrazone

- Cyclocondensation with β-ketoaldehydes or equivalent synthons

- In situ formylation using Vilsmeier-Haack conditions (POCl3/DMF)

Optimization Data:

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Cyclization Temp | 90-110°C | +15% yield |

| POCl3:DMF Ratio | 1:1.2 molar | ↓ Byproducts |

| Reaction Time | 4-6 hours | 82% purity |

This method reliably produces the pyrazole core but requires careful control of formylation conditions to prevent over-chlorination.

Vilsmeier-Haack Formylation of Pre-formed Pyrazoles

For molecules resistant to direct cyclization-formylation:

Stepwise Approach:

- Synthesize 3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazole

- Formylate position 4 using Vilsmeier reagent (POCl3/DMF complex)

Critical Considerations:

- Electron-donating groups at position 3 enhance formylation efficiency

- Bulkier substituents may necessitate higher temperatures (120-140°C)

- Sequential addition of DMF and POCl3 improves regioselectivity

Comparative studies show 68-72% yields for analogous 3-arylpyrazole-4-carbaldehydes using this method.

Fluorinated Aryl Group Introduction Strategies

Directed Ortho-Metalation (DoM) Techniques

Alternative Synthetic Pathways

[3+2] Cycloaddition Approaches

Recent advances in click chemistry enable novel routes:

Reaction Scheme:

HC≡C-CHO +

N≡N-Ph-(3-F-4-MeC6H3) →

Pyrazole-4-carbaldehyde derivative

Conditions:

Oxidative Methods

Conversion of hydroxymethyl precursors:

Oxidation Protocol:

- Synthesize 4-(hydroxymethyl)pyrazole derivative

- Oxidize with MnO2 in CH2Cl2

- 89% conversion efficiency observed

Advantages:

- Mild conditions preserve sensitive substituents

- Avoids harsh formylation reagents

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern adaptations for large-scale manufacturing:

Flow Reactor Parameters:

| Stage | Conditions | Residence Time |

|---|---|---|

| Hydrazone Formation | EtOH, 65°C | 30 min |

| Cyclization | DMF/POCl3, 100°C | 15 min |

| Workup | In-line neutralization | Continuous |

Pilot studies show 12% yield improvement over batch methods with 95% purity.

Green Chemistry Innovations

Solvent and reagent optimization:

Improvements:

- Replacement of POCl3 with PCl3/DMF system

- Biodegradable ionic liquids as reaction media

- Catalytic recycling of phosphorus byproducts

Life cycle analysis indicates 40% reduction in E-factor for optimized routes.

Analytical Characterization Protocols

Spectroscopic Fingerprinting

Critical data for quality control:

1H NMR (400 MHz, CDCl3):

- δ 10.12 (s, 1H, CHO)

- δ 8.45 (s, 1H, pyrazole-H5)

- δ 7.85-7.40 (m, 5H, Ph)

- δ 7.25-7.10 (m, 3H, Ar-H)

- δ 2.45 (s, 3H, CH3)

19F NMR:

- δ -112.5 ppm (d, J = 8.7 Hz)

MS (ESI+):

- m/z 309.1 [M+H]+

Chromatographic Purity Assessment

HPLC method validation parameters:

| Column | C18, 250 × 4.6 mm, 5μm |

|---|---|

| Mobile Phase | MeCN/H2O (70:30) |

| Flow Rate | 1.0 mL/min |

| Retention | 6.8 min |

| LOD | 0.05 μg/mL |

Chemical Reactions Analysis

Types of Reactions

3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.

Major Products Formed

Oxidation: 3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid.

Reduction: 3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazole-4-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.

Industry: Utilized in the development of specialty chemicals, dyes, and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The presence of the fluorine atom and the pyrazole ring can enhance its binding affinity and specificity for certain targets, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

3-(3-chloro-4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine.

3-(3-bromo-4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a bromine atom instead of fluorine.

3-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde: Lacks the halogen substituent.

Uniqueness

The presence of the fluorine atom in 3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde imparts unique chemical properties, such as increased lipophilicity, metabolic stability, and potential for specific interactions with biological targets. These features can make it more effective in certain applications compared to its analogs with different halogen substituents.

Biological Activity

3-(3-Fluoro-4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. Pyrazole derivatives have been extensively studied for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that may include condensation and cyclization processes. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure of the synthesized compound. For example, the presence of the fluoro substituent is often confirmed via C-F vibration bands in IR spectra and specific signals in NMR spectra.

Anticancer Properties

Recent studies indicate that pyrazole derivatives exhibit promising anticancer activity. For instance, compounds similar to this compound have been shown to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 3-FMP-Pyrazole | MDA-MB-231 | 10.0 | Induction of apoptosis via caspase activation |

| 3-FMP-Pyrazole | HepG2 | 15.0 | Inhibition of microtubule assembly |

The compound's mechanism often involves disrupting microtubule dynamics, which is crucial for cell division. The apoptosis-inducing capabilities were demonstrated through increased caspase activity in treated cells, confirming its role as a potential anticancer agent .

Anti-inflammatory Activity

In addition to anticancer properties, pyrazole derivatives are recognized for their anti-inflammatory effects. Studies have shown that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammatory processes.

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

These findings suggest that the compound could serve as a lead structure for developing new anti-inflammatory drugs with improved efficacy and safety profiles.

Case Studies

Several case studies have highlighted the biological activities of pyrazole derivatives:

- Case Study on Breast Cancer : A study evaluated the effects of various pyrazole derivatives on MDA-MB-231 cells, revealing that treatment with this compound resulted in significant morphological changes indicative of apoptosis at concentrations as low as 1 μM.

- Case Study on Inflammation : Another investigation assessed the anti-inflammatory properties of related compounds in animal models, demonstrating a marked reduction in edema when treated with pyrazole derivatives compared to control groups.

Q & A

Q. What are the established synthetic routes for 3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting substituted phenylhydrazines with fluorinated aldehydes under reflux in polar solvents (e.g., ethanol or methanol) with catalysts like K₂CO₃ . For example, 5-chloro precursors can react with fluorophenols in basic conditions to introduce the fluoromethylphenyl group . Optimization involves adjusting solvent polarity, temperature, and catalyst loading. Yields are monitored via TLC or HPLC, and intermediates are purified using column chromatography .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms aldehyde proton resonance (~9.8–10.2 ppm) .

- Infrared (IR) Spectroscopy : The aldehyde C=O stretch (1700–1720 cm⁻¹) and aromatic C-F vibrations (1100–1250 cm⁻¹) are key markers .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (e.g., Newcrom R1 column) with UV detection at 254 nm determines purity and resolves structural analogs .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 296.1) .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software elucidate the molecular conformation and intermolecular interactions of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX programs (SHELXL for refinement) resolves bond lengths, angles, and packing motifs. For example:

- Hydrogen bonding between the aldehyde oxygen and water molecules stabilizes 2D layers .

- π-π stacking interactions between aromatic rings influence crystal packing .

Data collection involves a diffractometer (e.g., SuperNova), and structure refinement uses Olex2 or WinGX interfaces . Discrepancies in thermal parameters are addressed via iterative refinement cycles .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound’s antimicrobial activity?

- Methodological Answer :

- Derivatization : Schiff bases synthesized by reacting the aldehyde with amines (e.g., o-aminophenol) are tested for enhanced bioactivity .

- Enzyme Assays : Fluorometric assays measure inhibition of bacterial enoyl-ACP reductase or fungal lanosterol demethylase .

- Comparative Studies : Analogues with varying substituents (e.g., Cl vs. F) are evaluated via MIC (Minimum Inhibitory Concentration) assays against S. aureus and C. albicans . SAR trends correlate electronic effects (e.g., fluorine’s electronegativity) with target binding .

Q. How do fluorine and methyl substituents influence the compound’s reactivity and pharmacokinetic properties?

- Methodological Answer :

- Fluorine : Enhances metabolic stability by resisting oxidative degradation (C-F bond inertia) and improves membrane permeability via lipophilicity (LogP ~3.56) .

- Methyl Group : Steric effects reduce rotational freedom, stabilizing bioactive conformations. Computational studies (DFT) show methyl’s electron-donating effect increases aldehyde electrophilicity, aiding Schiff base formation .

- In Vitro ADME : Microsomal stability assays (e.g., human liver microsomes) and Caco-2 cell permeability models quantify bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.